3-(1,3-Benzodioxol-5-yl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of benzodioxole, difluorophenyl, triazole, and thiadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process:
Formation of the Triazole Ring: The initial step often involves the cyclization of appropriate hydrazides with carbon disulfide to form 1,3,4-thiadiazole derivatives.
Introduction of the Benzodioxole Moiety: This step can be achieved through a nucleophilic substitution reaction where the benzodioxole group is introduced.
Attachment of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the triazole-thiadiazole core, often using palladium-catalyzed cross-coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the triazole or thiadiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to the formation of dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 3-(1,3-Benzodioxol-5-yl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promise as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a candidate for further biological studies.
Medicine
In medicine, this compound is being investigated for its potential anticancer properties. It has been found to induce apoptosis in certain cancer cell lines, making it a potential candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. These include enzymes and receptors involved in cell signaling pathways. The compound can inhibit enzyme activity or block receptor sites, leading to the disruption of cellular processes and ultimately cell death in the case of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-oxiranyl(4-methoxyphenyl)methanone
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
Compared to similar compounds, 3-(1,3-Benzodioxol-5-yl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H8F2N4O2S |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-(2,4-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H8F2N4O2S/c17-9-2-3-10(11(18)6-9)15-21-22-14(19-20-16(22)25-15)8-1-4-12-13(5-8)24-7-23-12/h1-6H,7H2 |
InChI Key |
FGZVDIJSVXKOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(S4)C5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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